molecular formula C19H19NO5 B11112257 N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzamide

N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzamide

Cat. No.: B11112257
M. Wt: 341.4 g/mol
InChI Key: ORHVTGGABGVIQZ-UHFFFAOYSA-N
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Description

N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen core, which can be derived from 4-methoxybenzaldehyde and dimedone.

    Cyclization: The chromen core is formed through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and amidation reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy and amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chromen Derivatives: Compounds with similar chromen cores, such as coumarins and flavonoids.

    Benzamide Derivatives: Compounds with benzamide groups, such as sulpiride and tiapride.

Uniqueness

N~1~-(7,7-DIMETHYL-2,5-DIOXO-5,6,7,8-TETRAHYDRO-2H-CHROMEN-3-YL)-4-METHOXYBENZAMIDE is unique due to its specific combination of chromen and benzamide moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

N-(7,7-dimethyl-2,5-dioxo-6,8-dihydrochromen-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C19H19NO5/c1-19(2)9-15(21)13-8-14(18(23)25-16(13)10-19)20-17(22)11-4-6-12(24-3)7-5-11/h4-8H,9-10H2,1-3H3,(H,20,22)

InChI Key

ORHVTGGABGVIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C1)C

Origin of Product

United States

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